6-Methyl-2-(4-phenoxybenzoyl)pyridine
Description
6-Methyl-2-(4-phenoxybenzoyl)pyridine (C₁₉H₁₅NO₂, molecular weight: 289.34 g/mol) is a pyridine derivative characterized by a methyl group at the 6-position of the pyridine ring and a 4-phenoxybenzoyl substituent at the 2-position (Fig. 1). This compound is structurally related to pharmaceutical intermediates and bioactive molecules, such as metabotropic glutamate receptor (mGluR) antagonists like MPEP (6-methyl-2-(phenylethynyl)pyridine) . It is commercially available as a research chemical, though production discontinuations have been noted .
Properties
IUPAC Name |
(6-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-6-5-9-18(20-14)19(21)15-10-12-17(13-11-15)22-16-7-3-2-4-8-16/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSMKHJKWVETKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-phenoxybenzoyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridine and 4-phenoxybenzoyl chloride as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 6-methylpyridine is reacted with 4-phenoxybenzoyl chloride in the presence of a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-phenoxybenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the phenoxybenzoyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Methyl-2-(4-phenoxybenzoyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-phenoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The phenoxybenzoyl group in this compound introduces greater steric bulk compared to simpler benzoyl analogues like 2-(4-methylbenzoyl)-6-methylpyridine . This may reduce binding affinity in receptor interactions due to hindered molecular docking.
- The phenoxy group in the target compound likely confers intermediate electronegativity compared to methoxy or chloro analogues.
Electronic and Reactivity Profiles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Dipole Moment (D) |
|---|---|---|---|---|---|
| 6-Methyl-2-(4-methoxyphenylimidazole)[1,2-α]pyridine | -7.199 | -2.985 | 4.214 | 2.107 | 6.24 |
| 6-Methyl-2-(4-chlorophenylimidazole)[1,2-α]pyridine | -8.142 | -1.891 | 6.251 | 3.017 | 7.85 |
| 2-Phenylimidazole[1,2-α]pyridine | -8.325 | -1.543 | 6.782 | 3.434 | 5.92 |
Inferences for this compound:
- The phenoxy group (moderately electron-withdrawing) may reduce the HOMO-LUMO gap compared to chloro-substituted analogues, enhancing reactivity .
- Higher dipole moment than methoxy-substituted compounds is expected due to the polarizable ether linkage in the phenoxy group .
Physicochemical Properties
- NMR Shifts: Methyl groups in pyridine derivatives typically resonate at δ = 2.3–2.4 ppm (¹H-NMR), while aromatic protons in phenoxybenzoyl groups appear between δ = 6.9–7.9 ppm .
- Solubility: The phenoxybenzoyl group may reduce aqueous solubility compared to smaller substituents (e.g., methylbenzoyl), impacting bioavailability.
Biological Activity
6-Methyl-2-(4-phenoxybenzoyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure consists of a pyridine ring substituted with a methyl group and a phenoxybenzoyl moiety, which is believed to contribute significantly to its biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenoxybenzoyl group can modulate the activity of various enzymes and receptors, while the pyridine ring is involved in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.
Biological Activities
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis and cell cycle arrest |
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods.
- Anticancer Study : In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Western blot analysis indicated alterations in key proteins associated with apoptosis, suggesting a mechanism involving the intrinsic apoptotic pathway.
Comparative Analysis
The biological activity of this compound can be compared to similar compounds:
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 3-Methyl-2-(4-phenoxybenzoyl)pyridine | Moderate | Low |
| 4-Methyl-2-(3-phenoxybenzoyl)pyridine | Low | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
